2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

DNA replication inhibition beta-clamp antibacterial target

Researchers targeting bacterial DNA replication often face scaffold-hopping risks that invalidate SAR data. This compound (CAS 1207026-38-7) provides a structurally authenticated, regioisomer-pure starting point with confirmed beta-clamp engagement: - Ki = 74,000 nM against E. coli beta-clamp (FP assay); IC50 = 134,000 nM - 2-Cl-6-F substitution pattern dictates binding-pocket complementarity distinct from 4-F or 2,4-diF analogs - 8-Oxyquinoline moiety retains metal-chelating capacity for HDAC-focused libraries Supplied with CoA; custom synthesis and bulk quantities available on request.

Molecular Formula C18H14ClFN2O2
Molecular Weight 344.77
CAS No. 1207026-38-7
Cat. No. B2719513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
CAS1207026-38-7
Molecular FormulaC18H14ClFN2O2
Molecular Weight344.77
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC=C3Cl)F)N=CC=C2
InChIInChI=1S/C18H14ClFN2O2/c19-13-6-2-7-14(20)16(13)18(23)22-10-11-24-15-8-1-4-12-5-3-9-21-17(12)15/h1-9H,10-11H2,(H,22,23)
InChIKeyVRMDNGCAUQQUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide Baseline Overview


2-Chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide (CAS 1207026-38-7) is a synthetic small molecule belonging to the quinoline-benzamide hybrid class, characterized by a 2-chloro-6-fluorobenzamide motif linked via an ethylenedioxy spacer to a quinolin-8-yloxy moiety [1]. This compound is curated in the ChEMBL database (CHEMBL3577268) and has known bioactivity data derived from primary screening against the Escherichia coli DNA sliding clamp (beta-clamp) protein [2]. Its structural features—including the dual halogen substitution pattern on the benzamide ring and the 8-oxyquinoline directing group—place it within a scaffold space recognized for tunable DNA replication inhibition, metal chelation, and histone deacetylase (HDAC) modulation [3][4].

2-Chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide: Non-Interchangeability with Generic Analogs


Within the quinoline-benzamide family, small structural perturbations produce non-linear shifts in target engagement profiles. The 2-chloro-6-fluoro substitution pattern on the benzamide ring confers a distinct electron-deficient topology that dictates both binding pocket complementarity and metabolic stability, unlike the 2-chloro-4-fluoro or unsubstituted benzamide analogs that populate commercial screening libraries [1]. The ethylenedioxy linker in the target compound introduces rotational freedom absent in direct N-aryl quinoline benzamides, enabling alternative binding conformations at protein-protein interaction interfaces such as the bacterial DNA sliding clamp [2]. Furthermore, the 8-oxyquinoline moiety retains metal-chelating capacity—a feature exploited in HDAC inhibitor design—while the overall scaffold is structurally distinct from the cinnamide-quinoline hybrids that dominate recent cytotoxicity literature [3]. These cumulative structural distinctions mean that in-class substitution risks loss of the specific target engagement profile for which this compound has been profiled.

2-Chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide: Quantitative Differentiation Evidence


DNA Sliding Clamp Inhibition vs. Related Quinoline-Benzamide

The target compound demonstrates measurable inhibition of the Escherichia coli DNA sliding clamp (beta-clamp), a validated antibacterial target involved in DNA polymerase III processivity, with a Ki of 74,000 nM and IC50 of 134,000 nM in a fluorescence polarization assay using a FAM-QLDLF-OH tracer [1]. In contrast, the structurally related quinoline-benzamide BDBM50420049 (CHEMBL402146), which carries a 2,4-difluorobenzamide substitution instead of 2-chloro-6-fluoro, shows no reported activity against the beta-clamp but instead acts as a KCNQ2/KCNQ3 potassium channel agonist (EC50 = 380 nM) and KCNQ1 antagonist (IC50 = 41,000 nM) [2]. This target-level divergence—bacterial DNA replication machinery vs. human ion channels—demonstrates that halogen substitution pattern alone redirects biological selectivity.

DNA replication inhibition beta-clamp antibacterial target fluorescence polarization

Cytotoxicity Class Comparison: Benzamide vs. Cinnamide Hybrids

The quinolin-8-yloxyethyl benzamide scaffold class has been characterized for histone deacetylase (HDAC) inhibitory and anticancer activity in structure-activity relationship (SAR) studies, with quinoline-based benzamide derivatives showing IC50 values in the 2–50 μM range against HDAC enzymes [1]. By contrast, the more extensively studied quinolin-8-yloxy cinnamide hybrid series—which differs by replacing the benzamide moiety with a cinnamide group—demonstrates potent cytotoxicity against HepG2 hepatocellular carcinoma cells with IC50 values as low as 2.46 μM for the most active hybrid (compound 6e), attributed to tubulin polymerization inhibition [2]. The target compound retains the benzamide pharmacophore rather than the cinnamide extension, placing it in a mechanistically distinct subclass within the quinolin-8-yloxy chemical space.

cytotoxicity tubulin polymerization quinoline hybrids HepG2

Halogen Regioisomer Selectivity: 2-Chloro-6-Fluoro vs. 2-Chloro-4-Fluoro

The 2-chloro-6-fluoro substitution pattern of the target compound is regioisomerically distinct from the commercially more common 2-chloro-4-fluoro-benzamide scaffold found in compounds such as 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide . Halogen regioisomerism at the benzamide 4- vs. 6-position alters both the electron distribution across the aromatic ring and the steric profile presented to biological targets, resulting in different molecular recognition patterns. This is evident from BindingDB data: the 2-chloro-6-fluoro target compound engages the bacterial beta-clamp (Ki = 74,000 nM), whereas 2,4-difluoro analog BDBM50420049 engages human KCNQ potassium channels with no reported beta-clamp activity [1]. The 6-fluoro regioisomer also exhibits distinct calculated physicochemical parameters (e.g., logP, polar surface area) that influence membrane permeability and off-target promiscuity profiles relative to 4-fluoro-substituted analogs .

halogen regioisomerism benzamide SAR target selectivity physicochemical properties

Linker Length: Ethylenedioxy vs. N-Aryl and Propylene Linkers

The target compound employs an ethylenedioxy (-O-CH2-CH2-NH-) linker connecting the quinolin-8-yloxy moiety to the benzamide carbonyl, providing two rotatable bonds between the aromatic systems . This contrasts with N-(quinolin-8-yl)benzamide derivatives, which feature a direct N-aryl linkage with restricted rotation, and with propylene-linked analogs such as 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide, which incorporate an additional methylene unit [1]. In the context of beta-clamp inhibition, the ethylenedioxy linker length positions the benzamide moiety at an optimal distance to compete with the conserved OLDLF peptide linear motif that natively binds the clamp protein-protein interaction pocket [2]. Linker truncation (direct N-aryl) or extension (propylene) would alter the pharmacophore geometry and is predicted to reduce binding complementarity to the hydrophobic binding pocket on the beta-clamp surface.

linker SAR conformational flexibility ethylenedioxy protein-protein interaction

2-Chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide: Validated Application Scenarios


Bacterial DNA Sliding Clamp Inhibitor Hit-to-Lead Optimization

This compound serves as a structurally characterized starting point for antibacterial drug discovery programs targeting the bacterial DNA replication sliding clamp (beta-clamp). With a confirmed Ki of 74,000 nM against the Escherichia coli beta-clamp in a fluorescence polarization assay [1], it provides a tractable hit for medicinal chemistry optimization. The compound's ethylenedioxy linker geometry and 2-chloro-6-fluoro substitution pattern can be systematically varied to improve potency while maintaining the binding mode that competes with the native OLDLF peptide linear motif [2].

Quinoline-Benzamide HDAC Inhibitor Library Construction

Within the quinoline-benzamide class known to inhibit histone deacetylases (HDACs) with IC50 values in the 2–50 μM range [1], this compound contributes a specific 2-chloro-6-fluoro substitution and 8-oxyquinoline chelating moiety to focused screening libraries. Unlike cinnamide-quinoline hybrids that primarily target tubulin polymerization (HepG2 IC50 = 2.46–41.31 μM) [2], the benzamide scaffold subclass preferentially engages HDAC enzymes. Procurement of this compound enables direct comparison of HDAC inhibition potency across halogen-substituted benzamide analogs within the quinoline series.

Halogen Regioisomer Selectivity Profiling in PPI Assays

The 2-chloro-6-fluoro regioisomer offers a chemically defined probe for studying how halogen position on the benzamide ring governs target selectivity. BindingDB data demonstrate that the 6-fluoro regioisomer engages the bacterial beta-clamp at Ki = 74,000 nM, while the 4-fluoro/2,4-difluoro regioisomer (BDBM50420049) instead modulates human KCNQ potassium channels (EC50 = 380 nM) [1][2]. This regioisomer-dependent target switching makes the compound valuable for chemical biology studies investigating how subtle changes in halogen placement redirect protein-ligand recognition across distinct protein families.

Computational Docking & MD of Beta-Clamp Binding Pocket

The compound's experimentally determined beta-clamp inhibition data (Ki = 74,000 nM; IC50 = 134,000 nM) [1] combined with the availability of high-resolution crystal structures of small-molecule inhibitors bound to the DNA sliding clamp (PDB entries at 1.64 Å resolution) [2] enable computational chemistry groups to perform validated docking and molecular dynamics simulations. The defined ethylenedioxy linker length (2 rotatable bonds) provides a geometric constraint for pharmacophore modeling, distinguishing this scaffold from direct N-aryl or extended propylene-linked analogs that would adopt different binding poses.

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